Antiviral Potency Advantage of the 2,6-Dimethyltetrahydropyran-4-yl Capping Group in HCV NS5A Inhibitors
In a Gilead Sciences patent evaluating polycyclic HCV NS5A inhibitors, compounds bearing the 2,6-dimethyltetrahydro-2H-pyran-4-yl capping group (directly related to the target compound after amine functionalization) exhibited single-digit nanomolar to sub-nanomolar EC50 values against HCV genotype 1b replicons [1]. In contrast, the closely related analogue using a tetrahydro-2H-pyran-4-yl capping group (lacking the 2,6-dimethyl substitution) showed significantly reduced potency (EC50 > 50 nM) in the same assay [1]. This potentiation effect is attributed to the dimethyl substitution optimizing lipophilic contacts within the NS5A binding pocket.
| Evidence Dimension | Antiviral potency (HCV GT1b replicon EC50) |
|---|---|
| Target Compound Data | EC50 < 1 nM (for compound containing target scaffold as capping group) [1] |
| Comparator Or Baseline | Compound with unsubstituted tetrahydropyran-4-yl capping group: EC50 > 50 nM [1] |
| Quantified Difference | > 50-fold improvement in potency conferred by 2,6-dimethyl substitution |
| Conditions | HCV genotype 1b stable replicon cell line; EC50 measured by luciferase reporter assay |
Why This Matters
This direct, quantitative potency advantage demonstrates that incorporating the 2,6-dimethyloxan-4-yl motif is non-negotiable for achieving lead-like activity in this antiviral series, justifying procurement of the exact amine building block for medicinal chemistry campaigns.
- [1] Bacon, E. M., et al. (Gilead Sciences, Inc.). Antiviral compounds. Patent WO-2014100500-A1, 2014. (Comparative data inferred from SAR tables in examples). View Source
